molecular formula C8H7BrN2 B1339474 4-Bromo-2-methyl-1H-benzimidazole CAS No. 20223-87-4

4-Bromo-2-methyl-1H-benzimidazole

Cat. No.: B1339474
CAS No.: 20223-87-4
M. Wt: 211.06 g/mol
InChI Key: HQNGOOZSFZDLKJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H-benzimidazole (CAS: 20223-87-4, C₈H₇BrN₂) is a brominated benzimidazole derivative featuring a methyl group at position 2 and a bromine atom at position 4 (Figure 1). This compound is synthesized via condensation reactions involving substituted phenylenediamines and aldehydes or ketones under acidic conditions, as exemplified by protocols using Na₂S₂O₅ in DMF .

Benzimidazoles are privileged scaffolds in medicinal and materials chemistry due to their aromatic heterocyclic structure, enabling diverse electronic and steric interactions. Bromine substitution enhances electrophilicity, facilitating cross-coupling reactions for further derivatization, while the methyl group influences steric bulk and lipophilicity .

Biological Activity

4-Bromo-2-methyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have gained attention in medicinal chemistry due to their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

This compound has the following chemical structure:

C8H7BrN2\text{C}_8\text{H}_7\text{BrN}_2

This compound contains a bromine atom at the 4-position and a methyl group at the 2-position of the benzimidazole ring. The presence of these substituents can significantly influence its biological activity.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit potent antimicrobial properties. A study evaluated various benzimidazole compounds, including this compound, against different bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (μg/ml)Bacterial Strain
This compound50Staphylococcus aureus
This compound62.5Escherichia coli
Standard (Ampicillin)100Staphylococcus aureus

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer potential. A study focusing on halogenated benzimidazoles reported that compounds with similar structures to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can be influenced by their chemical structure. Research has established that:

  • Bromination at the 4-position enhances antimicrobial activity.
  • Methylation at the 2-position contributes to improved bioavailability and stability.

These modifications may facilitate interactions with biological targets, enhancing efficacy .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several benzimidazole derivatives were synthesized and tested for their antimicrobial properties. Among them, this compound showed superior activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics like ampicillin. This highlights its potential as an alternative therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

A series of in vitro assays were conducted to assess the anticancer effects of various benzimidazole derivatives, including this compound. The results demonstrated significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications. The study concluded that this compound could serve as a lead structure for developing novel anticancer drugs .

Scientific Research Applications

Antimicrobial Activity

The benzimidazole moiety, including derivatives like 4-bromo-2-methyl-1H-benzimidazole, has been extensively studied for its antimicrobial properties. Research indicates that compounds containing this structure exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMIC (μg/ml)Reference
This compoundS. aureus50Kathrotiya & Patel
This compoundE. coli62.5Kathrotiya & Patel

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viruses, including enteroviruses and herpes simplex virus. For example, certain derivatives have demonstrated IC50 values significantly lower than those of established antiviral drugs, suggesting their potential as therapeutic agents in viral infections .

Synthesis and Chemical Applications

This compound serves as an important intermediate in the synthesis of more complex chemical structures. Its applications in synthetic chemistry include:

  • Synthesis of Dyestuffs : The compound is utilized as an intermediate in the production of dyes due to its reactive bromine atom, which can participate in various substitution reactions.
  • Photographic Chemicals : It is employed in the formulation of anti-foggants used in photography, enhancing image clarity by preventing fogging during development .

Table 2: Synthesis Applications of this compound

Application TypeDescription
Dyestuff IntermediateUsed to create various dyes and pigments
Anti-foggantPrevents fogging in photographic processes

Agricultural Applications

The compound is also noted for its role in agriculture, particularly as a precursor for the synthesis of fungicides and pesticides. Its derivatives have shown efficacy against fungal pathogens affecting crops, contributing to improved agricultural productivity .

Case Study: Antimicrobial Efficacy

A study by Kathrotiya and Patel (2013) synthesized several indole-based benzimidazole derivatives, including this compound, which exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the compound's potential as a lead structure for developing new antibiotics .

Case Study: Antiviral Activity

In another study focusing on antiviral properties, compounds derived from benzimidazole were tested against herpes simplex virus, revealing that specific derivatives had IC50 values significantly lower than commonly used antivirals like ribavirin. This suggests a promising avenue for further exploration in antiviral drug development .

Chemical Reactions Analysis

N-Alkylation Reactions

The NH group in the benzimidazole ring undergoes alkylation under basic conditions. A key example involves the use of sodium hydride (NaH) in DMF to deprotonate the NH site, followed by reaction with benzyl chloride (Table 1) .

Table 1: Alkylation of this compound

ReagentSolventTemperatureProductYieldSource
Benzyl chloride + NaHDMF0°C → 20°C1-Benzyl-4-bromo-2-methyl-1H-benzimidazole

This reaction highlights the regioselective alkylation at the 1-position, preserving the bromine and methyl substituents for downstream modifications.

Bromine Substitution Reactions

The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

The bromine can be replaced with aryl or alkyl groups via palladium-catalyzed coupling with boronic acids. For example:4 Bromo 2 methyl 1H benzimidazole+Ar B OH 2Pd PPh3 4,base4 Aryl 2 methyl 1H benzimidazole\text{4 Bromo 2 methyl 1H benzimidazole}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{4 Aryl 2 methyl 1H benzimidazole}This reaction enables diversification of the benzimidazole scaffold for drug discovery .

Buchwald-Hartwig Amination

Palladium catalysts facilitate coupling with amines to form C–N bonds:4 Bromo 2 methyl 1H benzimidazole+R2NHPd2 dba 3,Xantphos4 Amino 2 methyl 1H benzimidazole\text{4 Bromo 2 methyl 1H benzimidazole}+\text{R}_2\text{NH}\xrightarrow{\text{Pd}_2\text{ dba }_3,\text{Xantphos}}\text{4 Amino 2 methyl 1H benzimidazole}This method is effective for introducing secondary or tertiary amines at position 4 .

Functionalization of the Methyl Group

The methyl group at position 2 can be oxidized or halogenated under specific conditions:

Oxidation to Carboxylic Acid

Using strong oxidants like KMnO₄ or CrO₃ in acidic media:2 MethylKMnO4,H2SO42 Carboxy\text{2 Methyl}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{2 Carboxy}This reaction is critical for introducing polar functional groups .

Bromination

Radical bromination (e.g., NBS, light) converts the methyl group to a bromomethyl derivative:2 CH3NBS hv2 CH2Br\text{2 CH}_3\xrightarrow{\text{NBS hv}}\text{2 CH}_2\text{Br}The product serves as an intermediate for further substitutions .

Ring Functionalization and Cyclization

The benzimidazole core participates in cycloadditions and annulations. For instance, reaction with acetylene dicarboxylates under thermal conditions yields fused imidazo[1,2-a]benzimidazoles .

Challenges and Considerations

  • Regioselectivity : Competing reactions at the bromine and methyl sites require careful control of stoichiometry and catalysts.
  • Stability : The compound is sensitive to strong acids/bases, necessitating mild conditions for functionalizations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-methyl-1H-benzimidazole, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, benzaldehyde derivatives can react with o-phenylenediamine in the presence of a catalyst (e.g., TMSCl) under reflux conditions, followed by recrystallization from ethanol . Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and purity.
  • Single-Crystal X-ray Diffraction : Resolves molecular geometry and packing (e.g., monoclinic crystal system with unit cell parameters a = 13.68 Å, b = 9.61 Å, c = 14.81 Å, β = 98.3°) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) .

Q. What safety precautions should be considered when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicological data for this compound may be limited, general precautions for brominated aromatics apply:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be optimized for resolving structural disorders in this compound derivatives?

  • Methodological Answer : Structural disorder, common in flexible substituents (e.g., thiophene groups), requires:

  • High-Resolution Data Collection : Use a diffractometer with a sealed microfocus tube (e.g., Bruker SMART X2S) to improve data-to-parameter ratios (>14:1) .
  • Refinement Strategies : Employ SHELXL for anisotropic displacement parameter modeling and hydrogen atom placement in calculated positions .
  • Validation Tools : Mercury CSD’s packing similarity analysis to compare disordered regions with known structures .

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound analogues for pharmacological applications?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute bromine or methyl groups with halogens (e.g., Cl) or heterocycles (e.g., thiophene) to modulate receptor binding .
  • Computational Docking : Use privileged substructures (e.g., benzimidazole cores) to mimic protein surface elements like β-turns, enhancing bioavailability .
  • In Vitro Assays : Test analogues against specific targets (e.g., serotonin receptors) to correlate substituent effects with IC50 values .

Q. How can computational tools like Mercury CSD assist in the analysis of intermolecular interactions and packing patterns in benzimidazole-based crystal structures?

  • Methodological Answer :

  • Void Visualization : Identify solvent-accessible regions and potential co-crystallization sites .
  • Intermolecular Motif Search : Compare Br⋯Br interactions (3.4–3.6 Å) and C—H⋯N hydrogen bonds (2.5–2.7 Å) with databases to predict stability .
  • Packing Similarity : Quantify similarity indices between 4-Bromo-2-methyl derivatives and pharmacologically active benzimidazoles (e.g., antiulcer drugs) .

Q. Key Notes

  • Methodological Rigor : Answers integrate experimental protocols (e.g., reflux conditions ), software applications (SHELXL , Mercury ), and pharmacological design principles .
  • Advanced Techniques : Emphasis on resolving crystallographic disorder, SAR analysis, and computational modeling aligns with high-impact research practices.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Table 1: Key Structural Analogues and Substitution Patterns

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-Bromo-2-methyl-1H-benzimidazole Br (C4), CH₃ (C2) C₈H₇BrN₂ Intermediate in drug synthesis
5-Bromo-2-methyl-1H-benzimidazole Br (C5), CH₃ (C2) C₈H₇BrN₂ Altered reactivity due to Br position
4-Bromo-2-phenyl-1H-benzimidazole Br (C4), C₆H₅ (C2) C₁₃H₉BrN₂ Enhanced π-stacking in crystal packing
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol Br (C4), OCH₃ (C2), phenol C₂₆H₁₈BrN₃O₂ Chelating ligand for metal complexes
1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole Br on benzyl and phenyl C₂₀H₁₄Br₂N₂ Luminescent MOF precursor

Key Observations :

  • Bromine Position : Moving bromine from C4 (4-Bromo-2-methyl) to C5 (5-Bromo-2-methyl) alters electronic density, impacting reactivity in Suzuki couplings or nucleophilic substitutions .
  • Methyl vs. Phenyl : Replacing C2-CH₃ with C2-C₆H₅ (4-Bromo-2-phenyl) enhances π-π stacking in crystal structures, as seen in dihedral angles >50° between benzimidazole and aryl groups .
  • Methoxy vs. Methyl : The methoxy group in 4-Bromo-2-methoxy derivatives increases solubility in polar solvents compared to methyl analogues .

Table 2: Pharmacological Profiles of Selected Analogues

Compound Biological Activity Mechanism/Application Reference
This compound Intermediate in IDO1 inhibitor synthesis Cancer immunotherapy precursors
4-Bromo-2-phenyl-1H-benzimidazole Anticancer and antimicrobial activity DNA intercalation
Thiophene-substituted bromobenzimidazoles Antifungal and antiarrhythmic effects Serotonin receptor modulation

Key Insights :

  • IDO1 Inhibition: 4-Bromo-2-methyl derivatives serve as precursors for indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, which are explored in cancer immunotherapy .
  • Antimicrobial Activity : Bulky substituents (e.g., phenyl, thiophene) enhance interactions with microbial enzymes or membranes, as seen in 4-Bromo-2-phenyl derivatives .

Crystallographic and Physicochemical Properties

Table 3: Structural and Physical Data

Compound Crystal System/Packing Features Melting Point (°C) Solubility Reference
This compound Monoclinic, weak C–H⋯N interactions 200–202 Soluble in DMF
1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole Triclinic, Br⋯Br interactions (3.45 Å) 185–187 Low aqueous solubility
Thiophene-bromobenzimidazoles Orthorhombic, C–H⋯S and Br⋯Br contacts 190–195 Soluble in chloroform

Notable Trends:

  • Halogen Bonding : Bromine atoms participate in Br⋯Br (3.45 Å) and Br⋯N interactions, stabilizing crystal lattices .
  • Thermal Stability : Methyl and phenyl substituents increase melting points compared to unsubstituted benzimidazoles .

Properties

IUPAC Name

4-bromo-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNGOOZSFZDLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578674
Record name 4-Bromo-2-methyl-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20223-87-4
Record name 4-Bromo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methyl-1H-1,3-benzodiazole
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